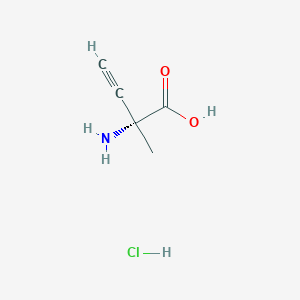
4-Amino-3-fluoro-5-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-methoxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-5-methoxybenzonitrile, followed by reduction to introduce the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-fluoro-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-nitro-3-fluoro-5-methoxybenzonitrile, while reduction can produce 4-amino-3-fluoro-5-methoxybenzylamine.
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-fluoro-5-methoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, making the compound useful in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-fluoro-5-methoxybenzonitrile
- 3-Fluoro-4-methoxybenzonitrile
- 5-Fluoro-2-methoxybenzonitrile
Comparison
Compared to its analogs, 4-Amino-3-fluoro-5-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For instance, the presence of the amino group at the 4-position can enhance its ability to participate in hydrogen bonding, while the fluoro and methoxy groups can affect its electronic properties and stability.
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
4-amino-3-fluoro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3H,11H2,1H3 |
Clave InChI |
MQHSKRJZBOCYNH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)





![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)





![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
